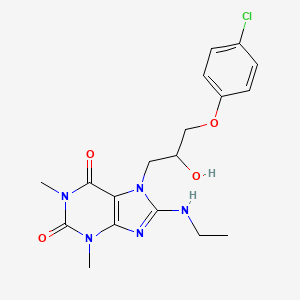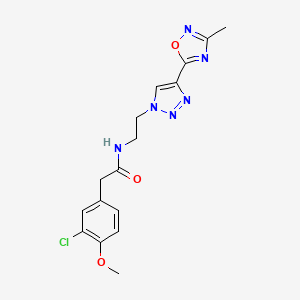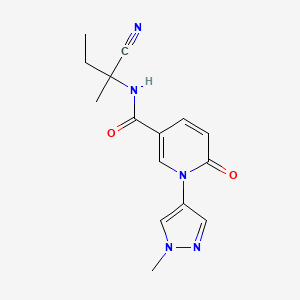
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide, also known as C16, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of cancer treatment.
作用机制
The mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide disrupts the pyrimidine synthesis pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
生化和生理效应
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is its selectivity towards cancer cells, allowing for targeted therapy. However, the low solubility of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in water can pose a challenge for its use in in vivo studies. Additionally, the relatively low yield of the synthesis method may limit its availability for large-scale experiments.
未来方向
Several future directions for the study of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide include the investigation of its potential use in combination with other cancer treatments, the optimization of its synthesis method to increase yield and solubility, and the exploration of its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide may lead to the development of more potent and selective inhibitors of DHODH.
Conclusion:
In conclusion, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for use in cancer treatment and other scientific research applications. Its selective targeting of cancer cells, minimal toxicity in normal cells, and anti-inflammatory effects make it a promising candidate for further study and development.
合成方法
The synthesis of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves several steps, including the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with isobutyryl chloride to form 1-isobutyryl-4-methyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-cyanobutanoyl chloride to produce N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. The yield of the final product is approximately 60%.
科学研究应用
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-15(2,10-16)18-14(22)11-5-6-13(21)20(8-11)12-7-17-19(3)9-12/h5-9H,4H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBWUBJRBDBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CN(C(=O)C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
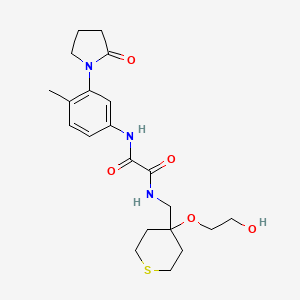
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
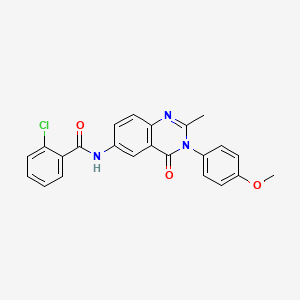
![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)
![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)
